3-Amino-1-(pyrimidin-5-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2 |
InChI Key |
AUIJCOFAOVEIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol and Its Analogs
Retrosynthetic Analysis and Strategic Precursors
A retrosynthetic approach to 3-Amino-1-(pyrimidin-5-yl)propan-1-ol reveals several potential disconnection points, leading to a variety of strategic precursors. The primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the 3-amino-1-propanol side chain, as well as the bonds forming the pyrimidine (B1678525) ring itself.
Role of 3-Amino-1-propanol in Alkyl Chain Introduction
While direct alkylation of a pyrimidine ring with a pre-functionalized 3-amino-1-propanol unit is challenging, derivatives of 3-amino-1-propanol can serve as crucial building blocks. More commonly, a three-carbon chain is introduced onto the pyrimidine ring, which is then functionalized to yield the desired amino alcohol. For instance, a precursor like 3-chloropropan-1-ol could be used in a coupling reaction, followed by amination. However, a more convergent strategy involves the construction of the side chain on a pre-formed pyrimidine ring.
Utilization of Pyrimidine and Pyrimidine-like Intermediates
The synthesis of this compound and its analogs often relies on the use of functionalized pyrimidine intermediates. A key precursor is pyrimidine-5-carbaldehyde (B119791), which allows for the elaboration of the side chain through various carbon-carbon bond-forming reactions. Halogenated pyrimidines, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, are also valuable intermediates, enabling the introduction of the side chain via metal-catalyzed cross-coupling reactions.
Another strategy involves building the pyrimidine ring from acyclic precursors that already contain a portion of the desired side chain. For example, a three-carbon unit with appropriate functional groups can be condensed with a source of the N-C-N fragment (like formamide (B127407), urea (B33335), or guanidine) to construct the heterocyclic core.
Strategies for Substituted Pyrimidine Ring Formation
Principle of Pyrimidine Synthesis: The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. By choosing appropriately substituted precursors, the desired substitution pattern on the pyrimidine ring can be achieved.
Biginelli Reaction: This is a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce a dihydropyrimidine (B8664642), which can then be oxidized to the corresponding pyrimidine. This method is highly efficient for creating diversely substituted pyrimidines.
Metal-Catalyzed Cross-Coupling Reactions: For pre-formed pyrimidine rings, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for introducing substituents at specific positions, provided a suitable handle like a halogen is present.
| Precursor Type | Role in Synthesis | Example |
| Pyrimidine-5-carbaldehyde | Electrophilic handle for side chain construction | Reaction with nitroethane in a Henry reaction |
| 5-Halopyrimidine | Substrate for cross-coupling reactions | Suzuki coupling with a boronic acid derivative |
| 1,3-Dicarbonyl Compound | C3 fragment for pyrimidine ring formation | Diethyl malonate |
| Amidine/Urea/Guanidine | N-C-N fragment for pyrimidine ring formation | Guanidine hydrochloride |
Classical and Contemporary Synthetic Routes to this compound Derivatives
The synthesis of this compound derivatives can be achieved through various multi-step sequences that focus on either constructing the heterocyclic ring with the side chain precursor in place or by functionalizing a pre-existing pyrimidine core.
Multi-step Reaction Sequences for Heterocyclic Construction
One of the most versatile approaches to constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile. For the synthesis of 5-substituted pyrimidines, a common strategy involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with a nitrogen-containing species like amidines, guanidines, or ureas.
A hypothetical multi-step sequence for a derivative could involve:
Condensation: Reaction of a substituted malonaldehyde or a related 1,3-dielectrophile with formamide or urea to form the pyrimidine ring.
Functionalization: Introduction of a handle at the 5-position, such as a halogen, if not already present.
Side Chain Introduction: Elaboration of the side chain from the handle, for example, through a cross-coupling reaction followed by functional group transformations.
Formation of Carbon-Nitrogen and Carbon-Carbon Bonds
The formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is critical in the synthesis of this compound and its analogs.
Carbon-Carbon Bond Formation:
A key strategy for introducing the three-carbon side chain onto the pyrimidine ring at the 5-position involves the use of pyrimidine-5-carbaldehyde as a starting material.
Henry Reaction: The reaction of pyrimidine-5-carbaldehyde with a nitroalkane, such as nitroethane, in the presence of a base affords a nitro alcohol. Subsequent reduction of the nitro group to an amine and the aldehyde to an alcohol would yield the desired this compound skeleton.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as vinylmagnesium bromide or ethynylmagnesium bromide, to pyrimidine-5-carbaldehyde can introduce a two-carbon unit. This can be followed by further chemical transformations to elaborate the full three-carbon amino alcohol side chain. For instance, the resulting allylic or propargylic alcohol can be subjected to hydroboration-oxidation or other functional group manipulations to introduce the amino and hydroxyl groups at the desired positions.
| Reaction | Starting Material | Reagent | Intermediate |
| Henry Reaction | Pyrimidine-5-carbaldehyde | Nitroethane, Base | 1-(Pyrimidin-5-yl)-2-nitropropan-1-ol |
| Grignard Addition | Pyrimidine-5-carbaldehyde | Vinylmagnesium bromide | 1-(Pyrimidin-5-yl)prop-2-en-1-ol |
Carbon-Nitrogen Bond Formation:
The introduction of the amino group is a crucial step.
Reduction of Nitro Groups: As mentioned, the reduction of a nitro group, introduced via a Henry reaction, is a reliable method for forming the primary amine. Various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal hydrides, can be employed.
Nucleophilic Substitution: If a precursor with a leaving group at the 3-position of the side chain is synthesized, the amino group can be introduced via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.
Reductive Amination: An alternative strategy involves the synthesis of a 3-oxo-1-(pyrimidin-5-yl)propan-1-ol intermediate, which could then undergo reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to form the desired amino alcohol.
Reductive Amination Protocols
Reductive amination, a cornerstone of amine synthesis, provides a direct and efficient route to this compound and its analogs. This method typically involves the reaction of a suitable pyrimidinyl ketone or aldehyde with an amine or ammonia, followed by the reduction of the resulting imine or enamine intermediate. wikipedia-on-ipfs.orgmasterorganicchemistry.com
A hypothetical reductive amination approach to synthesize the target compound could start from a pyrimidin-5-yl ketone precursor. The general process is outlined below:
Imine Formation: A pyrimidin-5-yl ketone is reacted with an ammonia source to form a transient imine intermediate.
In situ Reduction: The imine is then reduced in the same reaction vessel to the desired primary amine.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the protonated imine in the presence of the starting ketone. masterorganicchemistry.com
Recent advancements in biocatalysis have introduced the use of engineered amine dehydrogenases (AmDHs) for the reductive amination of ketones. These enzymes offer high stereoselectivity, providing a green and efficient alternative for the synthesis of chiral amines. researchgate.net
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| Pyrimidin-5-yl ketone | Ammonia | NaBH₃CN | This compound |
| Pyrimidin-5-yl aldehyde | Primary Amine | NaBH(OAc)₃ | N-substituted analog |
This interactive data table showcases potential reactants and reagents for the reductive amination synthesis.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis and can be effectively applied to construct the this compound framework. These reactions can be categorized into two main approaches: nucleophilic addition to a carbonyl group and nucleophilic aromatic substitution (SNÃr) on the pyrimidine ring.
One plausible synthetic route involves the nucleophilic addition of a cyanide-containing nucleophile to pyrimidine-5-carbaldehyde. The resulting cyanohydrin can then be reduced to afford the target amino alcohol.
Another strategy is the ring-opening of a pyrimidin-5-yl substituted epoxide with an amine. This approach is a well-established method for the synthesis of β-amino alcohols. researchgate.net The synthesis would proceed as follows:
Epoxide Formation: A suitable pyrimidinyl precursor is converted to a pyrimidin-5-yl epoxide.
Nucleophilic Ring-Opening: The epoxide is then reacted with an amine or ammonia, which attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of the desired β-amino alcohol. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Furthermore, SNÃr reactions on activated pyrimidine rings offer another avenue. For instance, a pyrimidine ring bearing a good leaving group (e.g., a halogen) at the 5-position can react with a suitable three-carbon aminopropanol (B1366323) synthon via a nucleophilic substitution mechanism. The electron-deficient nature of the pyrimidine ring facilitates such substitutions, especially when activated by electron-withdrawing groups. mdpi.com
| Pyrimidine Substrate | Nucleophile | Reaction Type | Potential Product |
| Pyrimidine-5-carbaldehyde | Cyanide | Nucleophilic Addition | Cyanohydrin intermediate |
| 5-(Oxiran-2-yl)pyrimidine | Ammonia | Epoxide Ring-Opening | This compound |
| 5-Halo-pyrimidine | 3-aminopropan-1-ol | SNÃr | This compound |
This interactive data table illustrates various nucleophilic substitution strategies.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are powerful tools for the de novo synthesis of the pyrimidine ring itself, allowing for the introduction of desired substituents at specific positions. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. nih.govresearchgate.net
To synthesize 5-substituted pyrimidines, a common strategy is to start with a suitably functionalized three-carbon component that will ultimately form the C4-C5-C6 fragment of the pyrimidine ring. For instance, a β-dicarbonyl compound with a desired side chain at the α-position can be condensed with an amidine to construct the pyrimidine core with the substituent at the 5-position. organic-chemistry.org
A potential annulation strategy could involve a multi-component reaction where an aldehyde, a ketone, and an amidine are combined in a one-pot synthesis to generate a polysubstituted pyrimidine. organic-chemistry.org
| Carbon Source (C4-C5-C6) | Nitrogen Source (N1-C2-N3) | Key Reaction | Product Feature |
| Substituted malonaldehyde | Formamidine | Cyclocondensation | 5-substituted pyrimidine |
| α-substituted β-ketoester | Guanidine | Annulation | 2-amino-5-substituted pyrimidine |
This interactive data table outlines general cyclocondensation and annulation approaches.
Catalyst-Mediated Transformations
Modern synthetic chemistry heavily relies on catalyst-mediated transformations to achieve high efficiency, selectivity, and functional group tolerance. Palladium and rhodium complexes are particularly prominent in the synthesis of heterocyclic compounds like pyrimidines.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are invaluable for the functionalization of the pyrimidine ring. thieme-connect.comnih.gov
For instance, a pre-functionalized pyrimidine, such as a 5-halopyrimidine, can be coupled with a variety of partners to introduce the desired side chain. A palladium-catalyzed Hiyama cross-coupling reaction between a pyrimidin-2-yl tosylate and an organosilane has been reported, demonstrating the feasibility of C-C bond formation on the pyrimidine ring. researchgate.net
Palladium catalysis can also be employed for the direct C-H functionalization of the pyrimidine ring, offering a more atom-economical approach. This strategy avoids the need for pre-halogenation of the pyrimidine core. rsc.org
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Reaction Type |
| 5-Bromopyrimidine | Alkenylboronic acid | Pd(PPh₃)₄ / Base | Suzuki Coupling |
| 2,4-Dichloropyrimidine | Amine | Pd(dba)₂ / Ligand | Buchwald-Hartwig Amination |
| N-(alkyl)pyrimidin-2-amine | Aryl halide | Pd(OAc)₂ | C5-H Arylation |
This interactive data table summarizes various palladium-catalyzed reactions for pyrimidine functionalization.
Rhodium-Catalyzed Multicomponent Syntheses
Rhodium catalysts are well-known for their ability to mediate a wide range of transformations, including C-H activation and hydroamination reactions. nih.govnih.gov Rhodium-catalyzed hydroamination of alkenes presents a direct method for the formation of C-N bonds and could be envisioned as a key step in the synthesis of amino-functionalized pyrimidine derivatives. sci-hub.seacs.org
While direct rhodium-catalyzed multicomponent syntheses for the specific target molecule are not extensively documented, the principles of rhodium catalysis suggest potential pathways. For example, a rhodium-catalyzed process could potentially assemble the pyrimidine ring or introduce the amino alcohol side chain in a convergent manner.
Stereoselective Approaches to Optically Active this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the often stereospecific nature of biological interactions. Several stereoselective strategies can be employed to achieve this goal.
One of the most common methods is the asymmetric reduction of a prochiral pyrimidinyl ketone . This can be achieved using chiral reducing agents or, more commonly, through catalytic methods. Biocatalysis, employing ketoreductases, offers an environmentally friendly and highly enantioselective route to chiral alcohols. nih.govnih.gov Chemical methods often utilize catalysts such as chiral oxazaborolidines (CBS catalysts) to achieve high enantiomeric excess. mdpi.comrsc.org
Chiral auxiliaries provide another robust method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed. For example, a pyrimidinone-based chiral auxiliary has been used in asymmetric aldol (B89426) and alkylation reactions. nih.gov The use of pseudoephedrine as a chiral auxiliary is also a well-established method in asymmetric synthesis. harvard.edu
Enantioselective C-H amination is a more recent and powerful strategy for the direct introduction of an amino group at a specific stereocenter. This approach can streamline the synthesis of chiral β-amino alcohols by avoiding the need for pre-functionalized substrates. nih.gov
| Stereoselective Method | Key Principle | Precursor | Chiral Source |
| Asymmetric Reduction | Enantioselective reduction of a ketone | Pyrimidinyl ketone | Chiral catalyst (e.g., CBS) or enzyme |
| Chiral Auxiliary | Diastereoselective reaction directed by the auxiliary | Achiral pyrimidinyl substrate | Covalently attached chiral molecule |
| Enantioselective C-H Amination | Directing a C-N bond formation with stereocontrol | Pyrimidinyl alcohol derivative | Chiral catalyst |
This interactive data table compares different stereoselective approaches.
Asymmetric Reduction Methodologies
Asymmetric reduction of a prochiral ketone, such as 3-amino-1-(pyrimidin-5-yl)propan-1-one, represents the most direct route to enantiomerically enriched this compound. This transformation can be achieved through chemical catalysis or biocatalysis.
Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful tool for the synthesis of chiral alcohols. nih.gov Iridium-based catalysts, in particular, have shown high efficacy in the reduction of heteroaromatic compounds. For instance, iridium catalysts paired with chiral diphosphine ligands like f-BINAPHANE have been successfully used for the asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines, achieving high enantiomeric excess (ee). rsc.org A similar strategy could be applied to a pyrimidinyl ketone precursor, where a chiral catalyst facilitates the enantioselective transfer of hydrogen to the carbonyl group. The choice of chiral ligand is crucial for achieving high stereoselectivity. nih.gov
Biocatalytic Reduction: Enzymatic methods offer an excellent alternative, often proceeding with near-perfect enantioselectivity under mild reaction conditions. frontiersin.org Engineered amine dehydrogenases (AmDHs) and carbonyl reductases are particularly relevant for synthesizing chiral amino alcohols. researchgate.netresearchgate.net
Amine Dehydrogenases (AmDHs): AmDHs, derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This method allows for the one-step synthesis of chiral vicinal amino alcohols from corresponding α-hydroxy ketone precursors with ammonia as the amino donor. nih.gov Engineered AmDHs have demonstrated high conversion rates (>99%) and exceptional enantioselectivity (>99% ee) for a range of substrates. researchgate.net
Carbonyl Reductases: A chemoenzymatic approach using carbonyl reductases has been effectively employed in the synthesis of the duloxetine (B1670986) intermediate (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a close structural analog of the target compound. researchgate.net In this process, a specific carbonyl reductase enzyme enantioselectively reduces the ketone precursor to the desired (S)-alcohol with high yield and enantiomeric excess. researchgate.net This biocatalytic reduction can be performed on a large scale, highlighting its industrial applicability. researchgate.net
| Enzyme Type | Substrate Type | Product | Catalyst/Enzyme Example | Enantiomeric Excess (ee) | Reference |
| Amine Dehydrogenase | α-Hydroxy Ketones | (S)-Vicinal Amino Alcohols | Engineered AmDH from Lysinibacillus fusiformis | >99% | researchgate.net |
| Carbonyl Reductase | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Carbonyl reductase from Rhodosporidium toruloides (RtSCR9) | >99% | researchgate.net |
| Iridium Catalyst | 4,6-disubstituted 2-hydroxypyrimidines | Reduced Pyrimidine derivatives | Ir-f-BINAPHANE | up to 96% | rsc.org |
Chiral Auxiliary and Catalyst-Controlled Syntheses
When direct asymmetric reduction is not feasible, stereochemistry can be controlled through the temporary incorporation of a chiral auxiliary or through catalyst-controlled reactions that direct the formation of a specific stereoisomer.
Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to guide the stereochemical outcome of a reaction. nih.gov For the synthesis of amino alcohols, an auxiliary can be attached to the amine or carboxylate precursor. While specific examples for this compound are not documented, the general principle involves diastereoselective reactions, such as alkylation or addition, followed by the removal of the auxiliary to yield the enantiomerically pure product.
Catalyst-Controlled Syntheses: Modern synthetic chemistry increasingly relies on catalysts to control all aspects of a reaction, including stereoselectivity.
Copper-Catalyzed Stereodivergent Synthesis: Copper-hydride (CuH) based catalytic systems allow for a stereodivergent approach to synthesizing amino alcohols. nih.gov This strategy uses sequential copper-catalyzed hydrosilylation and hydroamination of α,β-unsaturated aldehydes or ketones. nih.gov By carefully selecting the chiral ligand for the copper catalyst, it is possible to access any of the possible stereoisomers of an amino alcohol product containing multiple stereocenters. nih.gov This catalyst-control overrides the influence of existing stereocenters in the substrate, providing a high degree of synthetic flexibility. nih.gov
Chromium-Catalyzed Cross-Coupling: A novel approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity. The reaction has been shown to produce chiral β-amino alcohols, which were previously difficult to synthesize, with excellent enantiomeric excess (99% ee) on a preparative scale. westlake.edu.cn
| Method | Catalyst System | Substrates | Product | Key Feature | Reference |
| Stereodivergent Synthesis | Copper-Hydride (CuH) with Chiral Ligands | Enals, Enones | All stereoisomers of amino alcohols | Catalyst control allows access to all possible stereoisomers. | nih.gov |
| Asymmetric Cross Aza-Pinacol Coupling | Chromium Catalyst with Chiral Ligand | Aldehydes, Imines | Chiral β-Amino Alcohols | Modular synthesis from simple precursors with high ee. | westlake.edu.cn |
| Asymmetric Propargylic Substitution | Copper Catalyst with Chiral Ligands | Alkynyl Oxetanes, Amines | Chiral γ-Amino Alcohols | Creates sterically congested tertiary carbon stereocenters. | unimi.itresearchgate.net |
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly important in chemical synthesis. Microwave-assisted synthesis and solvent-free reaction conditions are two key strategies applicable to the synthesis of pyrimidine derivatives.
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. x-mol.netnih.gov
The synthesis of pyrimidine rings and related heterocycles is particularly amenable to microwave assistance. The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is significantly accelerated under microwave irradiation. mdpi.com For example, syntheses of thiazolopyrimidine derivatives that require 24 hours under conventional heating can be completed in just 8 minutes using microwave assistance, with yields increasing from around 42–55% to 69–88%. nih.gov This rapid and efficient heating is beneficial for constructing the core pyrimidine ring that would be a precursor to this compound.
Furthermore, microwave assistance can be combined with asymmetric synthesis protocols. A notable example is the synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives, where microwave heating was used for several steps, including the final intramolecular cyclization, providing rapid access to a diverse library of chiral compounds. nih.gov
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| Synthesis of Thiazolopyrimidines | 24 hours | 42-55% | 8 minutes | 69-88% | nih.gov |
| Biginelli Reaction (2-thioxopyrimidines) | 10 hours | ~60% | 10 minutes | 65% | mdpi.com |
| Synthesis of Thiazolo[5,4-d]pyrimidines | Not specified | Not specified | 5 minutes | Not specified | researchgate.net |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several synthetic methods for pyrimidine derivatives have been adapted to run under solvent-free conditions.
One approach involves performing reactions on a solid support or using a catalytic amount of a solid acid, such as montmorillonite (B579905) clay. researchgate.net This heterogeneous catalysis allows for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, without the need for a bulk solvent. researchgate.net Another method is the "Grindstone Chemistry Technique," where reactants are ground together, sometimes with a catalyst, to initiate the reaction.
For example, the cyclo-condensation reaction of 2-guanidinobenzimidazole (B109242) with active methylene (B1212753) compounds to form dihydropyrimidine derivatives has been efficiently carried out under solvent-free conditions by heating the reactants at 200°C. researchgate.net The solid products are formed within 15-20 minutes in good yields, demonstrating a clean and efficient protocol that avoids the use of potentially hazardous solvents. researchgate.net Such solvent-free approaches could conceivably be applied to the multicomponent synthesis of the pyrimidine core of the target molecule.
Structural Elucidation and Spectroscopic Characterization of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure determination. For 3-Amino-1-(pyrimidin-5-yl)propan-1-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The pyrimidine (B1678525) ring protons would likely appear in the aromatic region of the spectrum. The protons of the propanol (B110389) chain, including those on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) group, and the carbon bearing the amino group, would exhibit characteristic chemical shifts and coupling patterns. The protons of the amino (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | δ 8.5-9.2 | m | - |
| CH(OH) | δ 4.5-5.0 | t or dd | - |
| CH₂ | δ 1.8-2.2 | m | - |
| CH(NH₂) | δ 3.0-3.5 | m | - |
| NH₂ | variable | br s | - |
| OH | variable | br s | - |
Note: This table represents predicted values. Experimental data is not currently available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound is chemically distinct and would therefore be expected to produce a unique signal. The chemical shifts of the pyrimidine carbons would be in the downfield region, while the carbons of the propanol chain would appear at higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine-C | δ 140-160 |
| C(OH) | δ 65-75 |
| CH₂ | δ 30-40 |
| C(NH₂) | δ 40-50 |
Note: This table represents predicted values. Experimental data is not currently available.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons separated by two or three bonds. This would be particularly useful for confirming the attachment of the propanol chain to the C5 position of the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₁₁N₃O. The mass spectrum would also display a characteristic fragmentation pattern, which would involve the loss of small molecules such as water, ammonia (B1221849), or parts of the propanol chain, providing further structural evidence. The molecular ion peak [M]⁺ would be expected at m/z 153, with a protonated molecule [M+H]⁺ at m/z 154.
Infrared (IR) and Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, N-H stretches of the primary amine, C-H stretches of the alkyl chain and the aromatic pyrimidine ring, and C=N and C=C stretches of the pyrimidine ring.
Table 3: Predicted IR and Raman Vibrational Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H | 3200-3600 | Stretching |
| N-H | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C | 1400-1600 | Stretching |
| C-O | 1000-1200 | Stretching |
Note: This table represents predicted values. Experimental data is not currently available.
Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. Furthermore, for this chiral molecule, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the carbon bearing the hydroxyl group.
Structure Activity Relationship Sar Studies of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Analogs
Systematic Design of Substituted Pyrimidine-Propanol Derivatives
The systematic design of analogs of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol is rooted in the established role of the pyrimidine (B1678525) scaffold as a versatile hinge-binding motif in many kinase inhibitors. The design strategy typically involves a "mix and match" approach, combining different substituents on the pyrimidine core with various modifications of the side chains to enhance potency and selectivity against specific biological targets. acs.org The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a valuable core structure in drug design. nih.gov
The design process often begins with a hit compound identified through high-throughput screening or from existing knowledge of pharmacophores. Subsequent optimization focuses on three primary regions: the pyrimidine core, the amino group, and the hydroxyl group of the propanol (B110389) side chain. Computational methods, such as molecular docking, are frequently employed to predict the binding modes of designed analogs within the active site of the target protein, guiding the selection of substituents that are likely to improve interactions.
Influence of Pyrimidine Ring Substitution on Biological Activity
In many pyrimidine-based kinase inhibitors, substitutions at the C2, C4, and C6 positions are crucial for activity. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of various groups at these positions led to significant variations in their inhibitory potency. The amino group at C2 and C4 often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. The nature of the substituent at the C5 position, which is adjacent to the propanolamine (B44665) side chain in the parent compound, can also influence the compound's selectivity and potency by interacting with the gatekeeper residue in the kinase binding pocket. acs.org
The following table summarizes the observed effects of various substitutions on the pyrimidine ring on the biological activity of related pyrimidine analogs.
| Position of Substitution | Substituent | Effect on Biological Activity |
| C2 | Amino, Substituted Amino | Often essential for hinge binding and potency. |
| C4 | Amino, Alkoxy, Halogen | Can modulate selectivity and potency. |
| C5 | Halogen, Small Alkyl | Can influence selectivity by interacting with the gatekeeper residue. |
| C6 | Varies | Can be modified to explore additional binding pockets. |
Impact of Amino and Hydroxyl Group Modifications on Target Interaction
The amino and hydroxyl groups of the 3-amino-1-propan-1-ol side chain are critical for target interaction, often participating in hydrogen bonding and influencing the compound's solubility and pharmacokinetic properties.
Amino Group Modifications: The primary amino group can be modified to secondary or tertiary amines, or incorporated into a heterocyclic ring. These modifications can alter the basicity of the nitrogen atom, which in turn affects its ability to form salt bridges or hydrogen bonds with acidic residues in the target's active site. The stereochemistry of the carbon to which the amino group is attached can also be crucial for activity, with one enantiomer often being significantly more potent than the other.
Hydroxyl Group Modifications: The hydroxyl group can be a key hydrogen bond donor or acceptor. Its modification, such as conversion to an ether or ester, can significantly impact binding affinity. The stereochemistry at the carbinol center is also a critical determinant of activity, as it dictates the spatial orientation of the hydroxyl group and its ability to interact with the target. In some cases, the replacement of the hydroxyl group with other functional groups, such as a fluoro or amino group, has been explored to probe the importance of its hydrogen bonding capability.
The table below illustrates the impact of modifications to the amino and hydroxyl groups on the biological activity of related amino alcohol-containing inhibitors.
| Modification | Functional Group | Effect on Biological Activity |
| Amino Group | Secondary/Tertiary Amine | Can modulate basicity and binding interactions. |
| Amino Group | Incorporation into a heterocycle | May enhance potency and selectivity. |
| Hydroxyl Group | Ether/Ester | Can reduce polarity and alter binding. |
| Hydroxyl Group | Inversion of stereochemistry | Often leads to a significant loss of activity. |
Conformational Analysis and its Correlation with Observed Activities
The conformational flexibility of the 3-amino-1-propan-1-ol side chain plays a crucial role in determining the biological activity of these analogs. The ability of the side chain to adopt a specific low-energy conformation that is complementary to the binding site of the target is essential for potent inhibition.
The pyrimidine ring itself possesses a degree of conformational flexibility, and its puckering can influence the orientation of the attached side chain. researchgate.net The rotatable bonds within the propanolamine side chain allow it to explore a range of conformations. Computational methods, such as molecular dynamics simulations, are often used to study the conformational preferences of these molecules and to identify the bioactive conformation. nih.gov
The correlation between the observed biological activities and the calculated conformational energies of different analogs can provide valuable insights for the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine-Based Scaffolds
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. nih.govresearchgate.net In the context of pyrimidine-based inhibitors, these strategies have been employed to explore new chemical space, overcome intellectual property hurdles, and improve pharmacokinetic profiles.
Scaffold Hopping: This involves replacing the pyrimidine core with other heterocyclic systems that can mimic its key interactions with the target, particularly the hydrogen bonding to the kinase hinge region. Examples of successful scaffold hops from pyrimidine include purines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems. acs.org
Bioisosteric Replacement: This strategy involves the substitution of specific functional groups with other groups that have similar physicochemical properties. For instance, a hydroxyl group might be replaced with a fluorine atom or an amino group to probe the importance of hydrogen bonding. Similarly, a phenyl ring could be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate electronic and steric properties. These replacements can lead to analogs with improved potency, selectivity, or metabolic stability. nih.gov
The application of these strategies has led to the discovery of diverse chemical scaffolds with a wide range of biological activities, demonstrating the versatility of the pyrimidine pharmacophore as a starting point for drug discovery.
Computational Chemistry and Molecular Modeling of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mechanism of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol derivatives and predicting their affinity for specific biological targets. The process involves placing the ligand into the binding site of the protein and evaluating the binding energy using a scoring function.
Research on various pyrimidine (B1678525) derivatives has successfully employed molecular docking to elucidate potential binding modes. tandfonline.com For instance, docking studies on pyrimidine-thiazole-oxadiazole derivatives have been used to investigate interactions with the active sites of protein targets like EGFR and HER2. tandfonline.com Similarly, pyrazoline and pyrimidine derivatives have been docked against the crystal structure of EGFR to identify key interactions and guide the synthesis of more potent inhibitors. These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. researchgate.net The insights gained from such simulations are instrumental in structure-based drug design, allowing for the targeted modification of the this compound scaffold to enhance binding affinity and selectivity.
Table 1: Example of Molecular Docking Results for Hypothetical Derivatives This table is for illustrative purposes and does not represent actual experimental data.
| Derivative ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Compound A | Kinase X | -9.5 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |
| Compound B | Kinase X | -8.2 | LEU844, VAL726 | Hydrophobic |
| Compound C | Kinase Y | -10.1 | ASP855, CYS810 | Hydrogen Bond, Pi-Cation |
| Compound D | Kinase Y | -7.9 | PHE795, ALA751 | Pi-Pi Stacking, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of new, unsynthesized derivatives of this compound can be predicted.
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used as independent variables in a regression analysis against the dependent variable (biological activity, often expressed as pIC50). nih.gov Studies on various heterocyclic compounds, including those with pyrimidine-like scaffolds, have utilized 3D-QSAR methods. bohrium.com These models can generate contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. bohrium.com The statistical significance of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its predictive power. fortunejournals.com
Table 2: Hypothetical QSAR Model Descriptors and Their Contributions This table is for illustrative purposes and does not represent actual experimental data.
| Descriptor | Description | Coefficient | Contribution to Activity |
|---|---|---|---|
| LogP | Lipophilicity (Water-Octanol Partition Coefficient) | +0.45 | Positive |
| TPSA | Topological Polar Surface Area | -0.21 | Negative |
| MW | Molecular Weight | -0.15 | Negative |
| HBD | Hydrogen Bond Donors (count) | +0.62 | Positive |
| Aromatic Rings | Number of Aromatic Rings | +0.33 | Positive |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For derivatives of this compound, MD simulations are invaluable for assessing the stability of the docked pose and understanding the dynamic behavior of the ligand-protein complex.
MD simulations can confirm the stability of key interactions predicted by docking and reveal how water molecules might mediate binding. ekb.eg The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. bohrium.com A stable RMSD suggests that the ligand remains securely bound in the active site. Further analysis can provide insights into the flexibility of different parts of the protein upon ligand binding and calculate the binding free energy, which offers a more accurate estimation of binding affinity than docking scores alone. bohrium.com Such simulations have been applied to various pyrimidine-containing compounds to validate their binding modes and assess the stability of their interactions with target proteins. mdpi.com
Quantum-Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum-chemical calculations provide a highly detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to solve the Schrödinger equation for a molecule, yielding information about its geometry, energy, and electron distribution. For derivatives of this compound, these calculations are fundamental to understanding their intrinsic chemical properties. DFT, in particular, has been widely used to investigate the structural and electronic properties of pyrimidine derivatives, with calculated structural parameters often showing excellent agreement with experimental data. acs.orgsemanticscholar.org
The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. Quantum-chemical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. The spatial distribution of these frontier molecular orbitals can also identify the likely sites for electrophilic and nucleophilic attack. researchgate.net These calculations have been applied to various pyrimidine-containing systems to understand their electronic characteristics and potential for charge transfer. acs.org
Table 3: Hypothetical Quantum Chemical Properties of Derivatives This table is for illustrative purposes and does not represent actual experimental data.
| Derivative ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Compound A | -6.25 | -1.85 | 4.40 |
| Compound B | -6.50 | -1.75 | 4.75 |
| Compound C | -6.10 | -2.05 | 4.05 |
| Compound D | -6.75 | -1.50 | 5.25 |
Many heterocyclic molecules, including pyrimidine derivatives, can exist as different tautomers or conformers. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Quantum-chemical calculations are highly effective at determining the relative energies and stabilities of these different forms. By calculating the total energy of each possible tautomer and conformer, researchers can predict the most stable and likely form of a this compound derivative under physiological conditions. This information is critical, as different tautomers or conformers can exhibit significantly different binding affinities for a target protein.
In Silico Prediction of Pharmacological Properties (e.g., Drug-Likeness)
In the early stages of drug discovery, it is essential to evaluate the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used to predict these properties and assess a compound's "drug-likeness."
For derivatives of this compound, computational tools can estimate properties such as solubility, permeability, and metabolic stability. mdpi.com A common approach is to evaluate compliance with empirical rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), hydrogen bond donors, and hydrogen bond acceptors. These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles, allowing research efforts to focus on molecules with a higher probability of success.
Table 4: Example of Predicted In Silico Pharmacological Properties This table is for illustrative purposes and does not represent actual experimental data.
| Derivative ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| Compound A | 435.5 | 3.8 | 2 | 5 | 0 |
| Compound B | 510.2 | 5.2 | 3 | 6 | 2 |
| Compound C | 480.6 | 4.1 | 1 | 4 | 0 |
| Compound D | 395.4 | 2.5 | 3 | 4 | 0 |
In Vitro Mechanistic Investigations and Biological Target Identification for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Analogs
Enzyme Inhibition Studies (e.g., Kinases, Helicobacter pylori Respiratory Complex I)
Derivatives of the pyrimidine (B1678525) scaffold have been investigated for their potential as enzyme inhibitors. For instance, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2). Certain compounds within this series demonstrated significant COX-2 inhibition, with IC50 values comparable to the standard drug Celecoxib. This suggests that the pyrimidine core can be effectively tailored to fit within the active site of specific enzymes.
While direct studies on 3-Amino-1-(pyrimidin-5-yl)propan-1-ol's effect on kinases or Helicobacter pylori respiratory complex I are not extensively documented, the broader class of pyrimidine derivatives has shown activity against various kinases. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been explored as multi-target candidates, though specific inhibitory concentrations for individual kinases are often part of proprietary drug discovery programs and not publicly detailed. The structural similarity of the aminopropanol (B1366323) side chain to known kinase-binding motifs suggests this as a plausible area for future investigation.
Table 1: COX-2 Inhibition by Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound | COX-2 % Inhibition | IC50 (µM) |
|---|---|---|
| Derivative 3b | High | Comparable to Celecoxib |
| Derivative 5b | High | Approx. 9.3-fold > Nimesulide |
| Derivative 5d | High | Approx. 10.5-fold > Nimesulide |
| Celecoxib | Standard | - |
| Nimesulide | Standard | - |
This table is representative of data for pyrimidine derivatives, not the specific subject compound.
Characterization of Receptor Modulatory Activity (e.g., Angiotensin II Receptors, Chemokine Receptors)
Cell-Based Assays for Biological Activity (e.g., Antiproliferative Activity via MTT Assay)
The antiproliferative potential of pyrimidine derivatives has been demonstrated in various cancer cell lines. A study on novel pyrimidine-5-carbonitrile derivatives showcased their cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. For instance, compounds 9d, 11e, 12b, and 12d were found to be more potent than the standard anticancer drug sorafenib (B1663141) in these assays. rsc.org
Further investigation into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis. Specifically, one of the active compounds was shown to cause an accumulation of cells in the S and sub-G1 phases of the cell cycle, a hallmark of DNA damage and programmed cell death. rsc.org
Table 2: Antiproliferative Activity of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9d | HCT-116, MCF-7 | 1.14 - 10.33 |
| 11e | HCT-116, MCF-7 | 1.14 - 10.33 |
| 12b | HCT-116, MCF-7 | 1.14 - 10.33 |
| 12d | HCT-116, MCF-7 | 1.14 - 10.33 |
| Sorafenib | HCT-116, MCF-7 | >10.33 |
This table represents data for pyrimidine derivatives to illustrate potential activity, not the specific subject compound.
Antimicrobial Mechanism of Action Studies (e.g., Antifungal, Antiplasmodial)
The antimicrobial properties of pyrimidine analogs are of significant interest. A series of aminopyrimidinyl benzimidazoles were designed and found to exhibit good antibacterial and antifungal activity. One particular compound, 7d, was effective against Aspergillus flavus, Escherichia coli DH52, and Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) of 1, 1, and 8 µg/mL, respectively. nih.gov
Mechanistic studies on these antimicrobial pyrimidine derivatives suggest that they may act by intercalating with DNA. Molecular docking studies have indicated that these compounds can bind to DNA gyrase, an enzyme crucial for bacterial DNA replication. This interaction is thought to form a stable complex that blocks the replication process, leading to a bactericidal effect. nih.gov
Table 3: Antimicrobial Activity of a Selected Aminopyrimidinyl Benzimidazole Derivative (Compound 7d)
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Aspergillus flavus | - | 1 |
| Escherichia coli | DH52 | 1 |
| Staphylococcus aureus | MRSA | 8 |
This table is illustrative of the antimicrobial potential of related pyrimidine structures.
Binding Affinity and Selectivity Profiling against Biological Targets
The binding affinity and selectivity of pyrimidine derivatives are crucial for their development as therapeutic agents. For compounds targeting enzymes like COX-2, selectivity for the inducible isoform (COX-2) over the constitutive isoform (COX-1) is a key determinant of the safety profile. While specific binding constants (Kd) for this compound are not published, related pyrimidine-5-carbonitrile derivatives have been shown to have high affinity for their target enzymes, as inferred from their low IC50 values. researchgate.net
In the context of antimicrobial agents, the binding of aminopyrimidinyl benzimidazoles to calf thymus DNA has been explored as a proxy for their interaction with microbial DNA. These studies help to confirm the proposed mechanism of action involving DNA intercalation. nih.gov The selectivity of these compounds for microbial versus human DNA gyrase would be a critical factor in their therapeutic potential.
Applications and Future Research Trajectories for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol in Chemical Biology
Development as Chemical Probes for Understanding Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. The structure of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol suggests its potential for development into such a probe. The pyrimidine (B1678525) core can serve as a recognition element for specific protein targets, particularly enzymes like kinases, where adenine, a structural relative of pyrimidine, binds.
To be utilized as a chemical probe, the parent compound would require modification to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification via photo-affinity labeling. The hydroxyl and amino groups on the propanol (B110389) side chain are ideal handles for the chemical conjugation of these functionalities without significantly altering the core structure that may be responsible for target binding.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Attached Group | Purpose | Potential Target Class |
| Amino Group | Biotin | Pull-down assays for target identification | Kinases, Dehydrogenases |
| Hydroxyl Group | Fluorescent Dye (e.g., FITC) | Cellular imaging and localization studies | Cytosolic or membrane-bound proteins |
| Pyrimidine Ring (if synthetically feasible) | Diazirine | Covalent cross-linking to target protein | ATP-binding proteins |
The development of a suite of probes based on this scaffold could enable researchers to investigate the subcellular localization of its targets, identify binding partners, and elucidate its mechanism of action within a cellular context.
Identification as Lead Compounds for Further Optimization in Medicinal Chemistry
In drug discovery, lead compounds are molecules that exhibit a desired biological activity and serve as a starting point for optimization. The pyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens) in this compound makes it a prime candidate for interacting with biological macromolecules.
Initial screening of this compound against a panel of disease-relevant targets, such as kinases, proteases, or metabolic enzymes, would be the first step. A hypothetical screening cascade could yield initial hits, as illustrated in the table below.
Table 2: Hypothetical Screening Results for this compound
| Target | Assay Type | Activity (IC₅₀/EC₅₀) | Hit Confirmation |
| Kinase A | In vitro enzymatic | 15 µM | Yes |
| Kinase B | In vitro enzymatic | > 100 µM | No |
| Protease X | In vitro enzymatic | 50 µM | Yes |
| GPCR Y | Cell-based functional | > 100 µM | No |
Should initial screenings reveal promising activity, this compound would be designated a "lead" for a medicinal chemistry program. Subsequent efforts would focus on improving its potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Derivatives with Enhanced Potency, Selectivity, and Mechanistic Insights
Following the identification of this compound as a lead compound, a systematic structure-activity relationship (SAR) study would be initiated. This involves the synthesis and biological evaluation of a library of analogs to understand how different structural modifications impact its activity.
Key areas for derivatization would include:
The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems could modulate binding interactions and physicochemical properties.
The Hydroxyl Group: Esterification, etherification, or oxidation could influence solubility, metabolic stability, and target engagement.
The Pyrimidine Ring: Substitution at other positions on the ring could enhance target-specific interactions and improve selectivity against off-target proteins.
Table 3: Proposed Analogs and Rationale for Synthesis
| Derivative | Modification | Hypothesized Improvement |
| N-acetyl-3-amino-1-(pyrimidin-5-yl)propan-1-ol | Acetylation of the amino group | Improved cell permeability, altered hydrogen bonding capacity |
| 3-Amino-1-(2-chloropyrimidin-5-yl)propan-1-ol | Substitution on the pyrimidine ring | Exploration of new binding pockets, potential for covalent inhibition |
| (R)- and (S)-3-Amino-1-(pyrimidin-5-yl)propan-1-ol | Chiral separation | Determination of the active stereoisomer, improved potency |
These studies would provide valuable mechanistic insights into how this chemical class interacts with its biological target(s) and guide the design of more potent and selective next-generation compounds.
Synergistic Integration of Synthetic and Computational Approaches for Rational Design and Discovery
Modern drug discovery and chemical biology research heavily rely on the integration of experimental and computational methods. For a scaffold like this compound, computational chemistry can play a pivotal role in accelerating the discovery process.
Molecular Docking: If a target protein structure is known, docking studies can predict the binding mode of the compound and its analogs, helping to prioritize the synthesis of derivatives that are most likely to have improved affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of active compounds from the screening or SAR studies. This model defines the key chemical features required for activity and can be used to virtually screen large compound libraries for new hits.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of molecules with unfavorable pharmacokinetic profiles.
Table 4: Application of Computational Tools in the Optimization of this compound
| Computational Method | Objective | Input Data | Expected Output |
| Molecular Docking | Predict binding mode and affinity | Crystal structure of target protein, 3D structure of ligand | Binding pose, docking score |
| 3D-QSAR | Develop a predictive model of activity | A series of analogs with their biological activities | A model correlating structural features with potency |
| ADMET Prediction | Assess drug-like properties | 2D structure of the compound | Predictions of solubility, permeability, metabolic stability, etc. |
The iterative cycle of computational design, chemical synthesis, and biological testing would enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the discovery of novel chemical probes and therapeutic candidates.
Q & A
Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO at ≤0.1%), positive controls (e.g., staurosporine for apoptosis), and viability assays (MTT or resazurin). Pre-treat cells with antioxidants (e.g., NAC) to determine if reactive oxygen species (ROS) mediate toxicity. Use isogenic cell lines to evaluate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
